molecular formula C9H8N2O2 B8636138 Methyl 2-cyano-6-methylisonicotinate CAS No. 597561-39-2

Methyl 2-cyano-6-methylisonicotinate

Cat. No.: B8636138
CAS No.: 597561-39-2
M. Wt: 176.17 g/mol
InChI Key: IORHKKARWHUUAS-UHFFFAOYSA-N
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Description

Methyl 2-cyano-6-methylisonicotinate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

597561-39-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 2-cyano-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(9(12)13-2)4-8(5-10)11-6/h3-4H,1-2H3

InChI Key

IORHKKARWHUUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under N2, methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1) (1.000 g, 5.39 mmol, Eq: 1.00), zinc cyanide (759 mg, 6.47 mmol, Eq: 1.2) and Tetrakis-triphenylphosphin-palladium (623 mg, 539 μmol, Eq: 0.1) were mixed in DMF (17 ml). The RM was stirred under microwave at 160° C. for 30 minutes. Control with TLC: the reaction was finished. The RM was partitioned between EtOAc and water; extracted; the organic phase was dried over MgSO4; filtered; concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, 100 g, 5% to 30% EtOAc in heptane). Purple solid. MS (ISP): 177.2 ([M+H]+)
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Tetrakis-triphenylphosphin palladium
Quantity
623 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
759 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2.03 g (11 mmol) of methyl 2-chloro-6-methylisonicotinate (Aldrich) in 20 mL of DMF (degassed) was added 1.14 g (9.73 mmol) of Zn(CN)2 and 1.18 g (1.02 mmol) of Pd(PPh3)4. The mixture was stirred at 80° C. for 12.5 h, and EtOAc and 20 mL of 10% NH4OH aqueous solution were added. The organic layer was washed with 20 mL of 10% NH4OH and 20 mL of brine. The combined aqueous layers were reextracted with EtOAc and washed with brine. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (30% EtOAc/hexanes) provided 1.3 g of methyl 2-cyano-6-methylisonicotinate in 68% yield.
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Zn(CN)2
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
1.18 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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